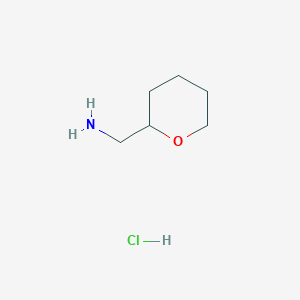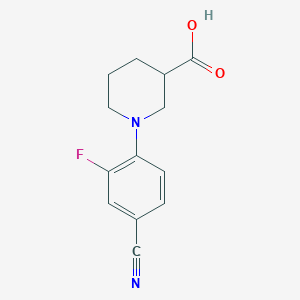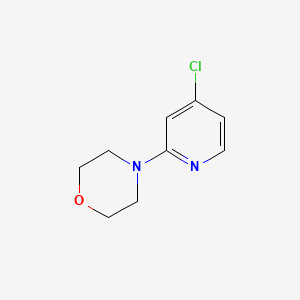
4-(4-Chloropyridin-2-yl)morpholine
Übersicht
Beschreibung
“4-(4-Chloropyridin-2-yl)morpholine” is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 . It is a versatile compound with a wide range of applications due to its unique structure and properties.
Synthesis Analysis
The synthesis of morpholines, including “4-(4-Chloropyridin-2-yl)morpholine”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-(4-Chloropyridin-2-yl)morpholine” consists of a morpholine ring attached to a chloropyridine ring . The morpholine ring provides a polar, basic character to the molecule, while the chloropyridine ring contributes to the molecule’s aromaticity .Wissenschaftliche Forschungsanwendungen
PI3K-AKT-mTOR Pathway Inhibition
4-(Pyrimidin-4-yl)morpholines, including structures related to 4-(4-Chloropyridin-2-yl)morpholine, are key pharmacophores for inhibiting PI3K and PIKKs in cancer treatment. The morpholine ring is particularly crucial due to its ability to form hydrogen bonds and confer selectivity over a broader kinome (Hobbs et al., 2019).
Dopamine Receptor Antagonism
Chiral alkoxymethyl morpholine analogs, including derivatives of 4-(4-Chloropyridin-2-yl)morpholine, have been synthesized as selective antagonists for dopamine D4 receptors. These compounds show potential in neuropharmacology, especially for conditions affected by dopamine receptor activity (Witt et al., 2016).
Green Synthesis in Organic Chemistry
In the field of organic synthesis, compounds like 4-(4-Chloropyridin-2-yl)morpholine have been used as intermediates in Suzuki–Miyaura and Sonogashira coupling reactions. These reactions are pivotal in creating various biologically active molecules under green and mild conditions (Reddy et al., 2016).
Synthesis of Biologically Active Heterocyclic Compounds
Morpholine derivatives, including 4-(4-Chloropyridin-2-yl)morpholine, are important intermediates in synthesizing biologically active heterocyclic compounds. These compounds have applications in medicinal chemistry, such as creating antimicrobial agents or potential cancer therapeutics (Lei et al., 2017).
Antimicrobial Activities
Morpholine derivatives, similar to 4-(4-Chloropyridin-2-yl)morpholine, have been investigated for their antimicrobial properties. These compounds display significant activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2012).
Enzyme Inhibition
In the realm of biochemistry, morpholine derivatives, akin to 4-(4-Chloropyridin-2-yl)morpholine, have been studied as inhibitors of DNA-dependent protein kinase (DNA-PK). These compounds are crucial in understanding the mechanisms of DNA repair and potential applications in cancer therapy (Cano et al., 2010).
Eigenschaften
IUPAC Name |
4-(4-chloropyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEERRKPKVXOJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287769 | |
| Record name | Morpholine, 4-(4-chloro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloropyridin-2-yl)morpholine | |
CAS RN |
1086376-26-2 | |
| Record name | Morpholine, 4-(4-chloro-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(4-chloro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Tetrahydropyran-4-ylamino)-methyl]-benzoic acid methyl ester](/img/structure/B1386407.png)
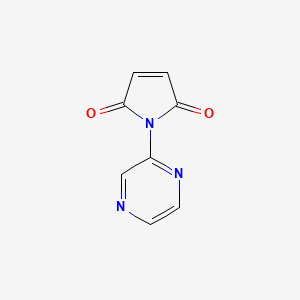
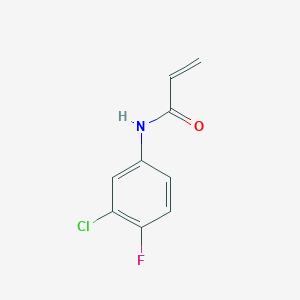

![{[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine](/img/structure/B1386414.png)
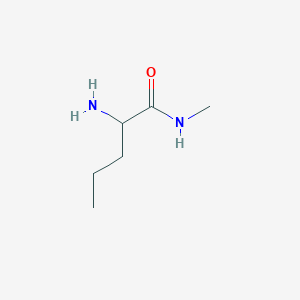
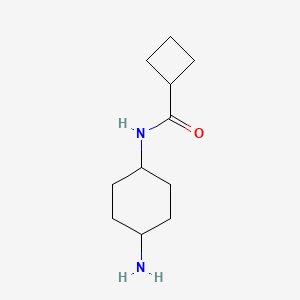
![3-[(Cyclopropylmethyl)amino]benzoic acid](/img/structure/B1386419.png)

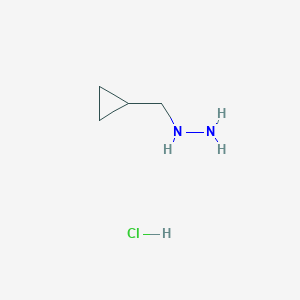
![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386423.png)

